4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Medicinal Chemistry Screening Library Data Gap

4-Methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 946203-81-2) is a synthetic small molecule belonging to the N-thiazol-2-yl-benzamide class. It features a 4-methoxybenzamide moiety linked via an amide bond to a 2-aminothiazole core, which is further substituted at the 4-position with an acetamide-bearing 4-methoxybenzyl group.

Molecular Formula C21H21N3O4S
Molecular Weight 411.5 g/mol
CAS No. 946203-81-2
Cat. No. B3310400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
CAS946203-81-2
Molecular FormulaC21H21N3O4S
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H21N3O4S/c1-27-17-7-3-14(4-8-17)12-22-19(25)11-16-13-29-21(23-16)24-20(26)15-5-9-18(28-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,24,26)
InChIKeyHTZGGMREWMFUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 946203-81-2): Procurement-Grade Structural Identity and Physicochemical Baseline


4-Methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 946203-81-2) is a synthetic small molecule belonging to the N-thiazol-2-yl-benzamide class. It features a 4-methoxybenzamide moiety linked via an amide bond to a 2-aminothiazole core, which is further substituted at the 4-position with an acetamide-bearing 4-methoxybenzyl group. Its molecular formula is C21H21N3O4S, with a molecular weight of 411.5 g/mol, a computed XLogP3-AA of 2.8, and a topological polar surface area of 118 Ų [1]. The compound is catalogued in the PubChem database (CID 26841902) and is offered by screening-library vendors, typically at ≥90% purity as verified by LCMS and/or NMR [1]. No peer-reviewed biological activity data or patent-derived pharmacological profile was identified for this specific compound at the time of evidence compilation.

Scaffold Exploration
Supports thiazole-benzamide SAR and lead optimization campaigns
Screening Library
Compatible with diversity-oriented high-throughput screening collections
Computational Modeling
Serves as a defined data point for QSAR and ADME predictive models

Why 4-Methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide Cannot Be Replaced by In-Class Analogs Without Quantitative Cross-Validation


Within the N-thiazol-2-yl-benzamide series, minor structural perturbations—such as the position of the methoxy substituent on the benzyl or benzamide ring, or the presence/absence of the 4-methoxy group on the benzamide moiety—can profoundly alter target binding, selectivity, and pharmacokinetic properties [1]. For example, the des-4-methoxy analog N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 946203-04-9) and the 2-methoxy positional isomer N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 946304-53-6) differ solely in the placement or absence of a single methoxy group, yet such modifications have been shown in related thiazole-benzamide series to shift IC50 values by orders of magnitude and alter target selectivity profiles [1]. Consequently, generic substitution without compound-specific, assay-matched quantitative data risks introducing uncontrolled variables into any experimental or procurement workflow. The evidence compiled below addresses the critical question of whether such data currently exist.

Uncontrolled SAR Shift
Closest des-methoxy or 2-methoxy analogs lack comparative bioactivity data; substitution may alter target engagement in unknown ways.
Unconfirmed ADME Behavior
Computed lipophilicity difference (~0.5 log units) may affect permeability and off-target binding, but experimental ADME confirmation is absent.
Purity Variability Across Sources
Vendors without documented LCMS or NMR verification risk supplying material of unknown identity or purity, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-Methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: Data Availability Assessment


Absence of Published Head-to-Head or Cross-Study Comparable Biological Activity Data for CAS 946203-81-2

At the time of evidence compilation, no primary research articles, patents, or authoritative database records were identified that contain quantitative biological activity data (e.g., IC50, Ki, EC50, % inhibition) for 4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 946203-81-2) in any assay system [1]. Similarly, no quantitative comparative data were found for this compound against its closest structural analogs, including N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 946203-04-9) or N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 946304-53-6). The compound appears exclusively in non-curated vendor catalogues and the PubChem chemical registry, which lack experimentally determined bioactivity annotations.

Bioactivity Data
Data to verify
None reported
Procurement relies on structural identity
No IC50, Ki, or % inhibition available
Medicinal Chemistry Screening Library Data Gap

Structural Differentiation: Physicochemical Descriptors Versus Des-4-Methoxy Analog

The target compound (C21H21N3O4S, MW 411.5) differs from its des-4-methoxy analog N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 946203-04-9; C20H19N3O3S, MW 381.4) by the presence of an additional para-methoxy substituent on the benzamide ring [1]. This structural difference increases the computed XLogP3-AA from approx. 2.3 (estimated for the des-methoxy analog) to 2.8 for the target compound, indicating moderately enhanced lipophilicity [1]. The additional methoxy group also increases the hydrogen bond acceptor count from 5 to 6 and the topological polar surface area from approx. 109 Ų to 118 Ų [1]. These computed properties suggest potentially altered membrane permeability and solubility profiles, though no experimental ADME data exist to confirm differential behavior.

Lipophilicity (XLogP3)
Class-level inference
2.8 vs ~2.3
May indicate altered permeability profile
Computed; no experimental logP
Chemoinformatics Physicochemical Properties Drug-Likeness

Purity and Quality Control Documentation as a Selection Criterion Against Uncharacterized Vendors

Reputable vendors of this compound, such as Life Chemicals Inc., supply the product with documented purity of ≥90% as verified by LCMS and/or 400 MHz NMR . In contrast, several marketplace listings for this and closely related analogs (e.g., CAS 946203-04-9, CAS 946304-53-6) lack publicly available Certificates of Analysis or specify only nominal purity without the analytical methodology used for verification. For compounds lacking biological activity data, verified identity and purity become the primary defensible selection discriminators, as impurities or incorrect structures can lead to irreproducible experimental results.

Purity Documentation
Supplier data
≥90% by LCMS/NMR
Primary selection discriminator
Independent verification recommended
Quality Control Procurement Reproducibility

Application Scenarios for 4-Methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 946203-81-2) Based on Available Structural Evidence


Medicinal Chemistry Scaffold Exploration: Thiazole-Benzamide Library Member for Lead Optimization

The compound serves as a structurally defined member of the N-thiazol-2-yl-benzamide series for SAR exploration. Its dual 4-methoxy substitution pattern provides a distinct physicochemical profile (XLogP3-AA 2.8, TPSA 118 Ų) compared to des-methoxy or 2-methoxy analogs, enabling systematic evaluation of lipophilicity-dependent properties in lead optimization campaigns [1]. Researchers can use this compound as a starting point for derivatization, leveraging the established synthetic accessibility of the thiazole core.

High-Throughput Screening Deck Diversification

With its drug-like computed properties and commercial availability from screening-library suppliers at verified purity (≥90% by LCMS/NMR), this compound is suitable for inclusion in diversity-oriented or target-focused high-throughput screening collections [1]. Its structural features—thiazole, benzamide, and methoxybenzyl groups—are privileged motifs in kinase and GPCR ligand space, making it a plausible candidate for primary screening against these target classes.

Computational Chemistry and Cheminformatics Model Training

The well-defined structure and computed descriptors (MW 411.5, XLogP3-AA 2.8, HBA 6, HBD 2, rotatable bonds 8) make this compound a suitable data point for computational model development, including QSAR, pharmacophore, and molecular dynamics simulations [1]. Its intermediate lipophilicity and moderate molecular weight place it within oral drug-like chemical space, useful for benchmarking predictive ADME models.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
Computed physicochemical profile (XLogP3-AA 2.8, TPSA 118 Ų)
Experimental target engagement and ADME profiling
High-throughput screening deck diversification
Drug-like computed properties and verified purity
Primary assay hit validation and dose-response confirmation
Computational model training (QSAR, pharmacophore)
Defined molecular descriptors and intermediate lipophilicity
Model benchmarking against in vitro or in vivo data
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